3-[4-(2-Hydroxy-ethyl)-piperazin-1-YL]-propionic acid dihydrochloride
Overview
Description
3-[4-(2-Hydroxy-ethyl)-piperazin-1-YL]-propionic acid dihydrochloride is a biochemical compound with the molecular formula C9H18N2O3•2HCl . It is commonly used in proteomics research and has applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of piperazine derivatives, including 3-[4-(2-Hydroxy-ethyl)-piperazin-1-YL]-propionic acid dihydrochloride, involves several methods. One common approach is the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These reactions typically require specific conditions such as the presence of bases like DBU and protective groups to ensure high yields and selectivity .
Industrial Production Methods: Industrial production of piperazine derivatives often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-[4-(2-Hydroxy-ethyl)-piperazin-1-YL]-propionic acid dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as hydroxyl and piperazine moieties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups into the piperazine ring.
Scientific Research Applications
3-[4-(2-Hydroxy-ethyl)-piperazin-1-YL]-propionic acid dihydrochloride has a wide range of applications in scientific research. It is used in proteomics research to study protein interactions and functions . Additionally, it has applications in medicinal chemistry, where it serves as a building block for the synthesis of pharmaceutical compounds . In biology, it is used to investigate cellular processes and pathways. The compound also finds use in industrial applications, such as the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-(2-Hydroxy-ethyl)-piperazin-1-YL]-propionic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The piperazine moiety can act as a ligand, binding to receptors or enzymes and modulating their activity . This interaction can lead to changes in cellular signaling pathways, affecting various biological processes.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 3-[4-(2-Hydroxy-ethyl)-piperazin-1-YL]-propionic acid dihydrochloride include other piperazine derivatives such as trimetazidine, ranolazine, and aripiprazole . These compounds share the piperazine core structure but differ in their functional groups and specific applications.
Uniqueness: What sets this compound apart is its specific combination of functional groups, which confer unique chemical properties and reactivity. This makes it particularly valuable in proteomics research and as a versatile building block in medicinal chemistry .
Properties
IUPAC Name |
3-[4-(2-hydroxyethyl)piperazin-1-yl]propanoic acid;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3.2ClH/c12-8-7-11-5-3-10(4-6-11)2-1-9(13)14;;/h12H,1-8H2,(H,13,14);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZSFLIGFNMXBLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC(=O)O)CCO.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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